molecular formula C22H26N2O4 B033197 Aricine CAS No. 482-91-7

Aricine

Cat. No. B033197
CAS RN: 482-91-7
M. Wt: 382.5 g/mol
InChI Key: DTDADHMBRZKXSC-GKASHWOUSA-N
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Description

Aricine is a yohimban alkaloid and a methyl ester . It is a natural product found in Artocarpus integer, Rauvolfia cubana, and other organisms .


Molecular Structure Analysis

The Aricine molecule contains a total of 58 bond(s). There are 32 non-H bond(s), 12 multiple bond(s), 3 rotatable bond(s), 2 double bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 4 six-membered ring(s), 2 nine-membered ring(s), 2 ten-membered ring(s), 1 ester(s) (aliphatic), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aliphatic) .


Physical And Chemical Properties Analysis

Aricine has a molecular weight of 382.5 g/mol . More detailed physical and chemical properties can be found in the referenced source .

Scientific Research Applications

  • Medical Applications:

    • Aricine has been isolated from the stem bark of Rauwolfia cubana and is recognized for its pharmacological significance (Martínez et al., 1989).
    • Aldose reductase inhibitors (ARIs), including compounds related to aricine, have been developed for preventing cataract formation in diabetic subjects (Kompella et al., 1999).
    • In the study of Rauwolfia verticillata, aricine was identified using infrared and ultraviolet spectroscopy, underlining its importance in phytochemical research (Jiang et al., 1963).
  • Agricultural Research:

    • Overexpression of GmARI1, a gene related to ARIs, in Arabidopsis enhances tolerance to aluminum stress, indicating a role in plant stress responses (Zhang et al., 2014).
  • Chemical Analysis and Separation Techniques:

    • Aricine can be distinguished using various chromogenic reagents, a technique essential for identifying specific alkaloids in complex mixtures (Court & Iwu, 1980).
    • pH-zone refining countercurrent chromatography has been applied to separate aricine from Aspidosperma rigidum bark, demonstrating its utility in isolating specific compounds (Vieira et al., 2013).
  • Synthetic Chemistry:

    • Enantioselective synthesis methods have been developed to produce aricine and related compounds, showcasing advancements in the field of organic chemistry (Hölscher et al., 1991).

properties

IUPAC Name

methyl (1S,15S,16S,20S)-7-methoxy-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,18-pentaene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-12-17-10-24-7-6-14-16-8-13(26-2)4-5-19(16)23-21(14)20(24)9-15(17)18(11-28-12)22(25)27-3/h4-5,8,11-12,15,17,20,23H,6-7,9-10H2,1-3H3/t12-,15-,17-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDADHMBRZKXSC-GKASHWOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CCC4=C([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)NC5=C4C=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aricine

CAS RN

482-91-7
Record name (-)-Aricine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aricine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72136
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ARICINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BUW4ULQ00A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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